Alanosine - 5854-95-5

Alanosine

Catalog Number: EVT-1785185
CAS Number: 5854-95-5
Molecular Formula: C3H7N3O4
Molecular Weight: 149.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alanosine [L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid] is a naturally occurring, non-proteinogenic amino acid originally isolated from the bacterium Streptomyces alanosinicus [, ]. As an analog of L-aspartic acid, it serves as a valuable tool in scientific research, particularly in studying purine metabolism and its role in various cellular processes [, ].

Future Directions
  • Understanding its Biosynthesis in Detail: Further elucidating the biosynthetic pathway of Alanosine, particularly the formation of the diazeniumdiolate group, could open avenues for bioengineering its production and generating novel derivatives with enhanced therapeutic properties [, ].

L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide

  • Compound Description: L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide is a metabolite of L-Alanosine. It is formed through the enzymatic conjugation of L-Alanosine with 5-amino-4-imidazolecarboxylic acid ribonucleotide (AICAR) by the enzyme 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide synthetase (EC 6.3.2.6) []. This metabolite acts as a potent inhibitor of the enzyme adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway [, ].
  • Relevance: This metabolite is the primary active form of L-Alanosine, responsible for its antitumor activity by inhibiting adenylosuccinate synthetase and consequently disrupting DNA synthesis []. Compared to L-Alanosine, this metabolite demonstrates significantly higher potency in inhibiting adenylosuccinate synthetase [].
  • Compound Description: 5-Amino-4-imidazolecarboxylic acid ribonucleotide (AICAR) is an intermediate in the de novo purine biosynthesis pathway [, ]. It serves as the precursor for the synthesis of adenosine monophosphate (AMP).
  • Relevance: AICAR plays a crucial role in the mechanism of action of L-Alanosine. It reacts with L-Alanosine to form L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, the active metabolite that inhibits adenylosuccinate synthetase [].

Adenosine triphosphate (ATP)

  • Compound Description: Adenosine triphosphate (ATP) is the primary energy currency of cells, essential for various cellular processes, including DNA, RNA, and protein synthesis [].
  • Relevance: L-Alanosine treatment disrupts ATP production by inhibiting de novo AMP synthesis, ultimately leading to the depletion of the cellular ATP pool [, ]. This depletion of ATP contributes to the cytotoxic effects of L-Alanosine.

Guanosine triphosphate (GTP)

  • Relevance: While L-Alanosine primarily targets adenine nucleotide synthesis, research suggests that the depletion of guanine nucleotides, particularly guanine ribonucleotides, plays a more critical role in the overall toxicity observed during purine starvation [, ]. This depletion of GTP contributes to the inhibition of DNA synthesis and ultimately cell death.

Adenine

  • Relevance: Supplementing cells with adenine can reverse the cytotoxic effects of L-Alanosine []. This is because adenine can be salvaged by the cell to replenish the depleted adenine nucleotide pool, even when de novo synthesis is inhibited by L-Alanosine.

Hypoxanthine

  • Relevance: In contrast to adenine, hypoxanthine cannot reverse the inhibition of DNA synthesis caused by L-Alanosine []. This difference highlights the specificity of L-Alanosine's action on the adenine nucleotide synthesis pathway.

Aspartic acid

  • Relevance: Structurally, L-Alanosine resembles aspartic acid and competes with it for binding to adenylosuccinate synthetase []. This competition leads to the inhibition of the enzyme and ultimately disrupts AMP synthesis.

L-Asparagine

  • Relevance: L-Asparagine competitively inhibits the cellular uptake of L-Alanosine, suggesting that both molecules utilize similar transport mechanisms []. This competition for transport could potentially affect the efficacy of L-Alanosine treatment.

6-Methylmercaptopurine ribonucleoside (6-MMPR)

  • Compound Description: 6-Methylmercaptopurine ribonucleoside (6-MMPR) is a purine analog and an anticancer agent that inhibits de novo purine nucleotide synthesis at an early stage [].

Mycophenolic acid (MA)

  • Compound Description: Mycophenolic acid (MA) is an immunosuppressant that inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme specifically involved in guanine nucleotide biosynthesis [, ].
  • Relevance: MA selectively induces guanine starvation in cells, leading to a marked reduction in DNA synthesis [, ]. This selective depletion of guanine nucleotides by MA highlights the distinct roles of adenine and guanine nucleotides in cell survival and proliferation.

N-(Phosphonacetyl)-L-aspartate (PALA)

  • Compound Description: N-(Phosphonacetyl)-L-aspartate (PALA) is an antitumor compound that targets pyrimidine biosynthesis by inhibiting the enzyme aspartate transcarbamylase [].
  • Relevance: PALA and L-Alanosine demonstrate synergistic cytotoxicity against tumor cells [], which means that their combined effect is greater than the sum of their individual effects. This synergistic action makes them a promising combination for cancer therapy.
  • Compound Description: 5'-Deoxyadenosine is a purine nucleoside and a substrate for the enzyme methylthioadenosine phosphorylase (MTAP) [, , ].
  • Relevance: 5'-Deoxyadenosine can selectively rescue MTAP-positive cells from L-Alanosine-induced toxicity but has no protective effect on MTAP-deficient cells [, ]. This selective rescue underscores the potential of using L-Alanosine as a targeted therapy for cancers deficient in MTAP.

Methylthioadenosine (MTA)

  • Compound Description: Methylthioadenosine (MTA) is a natural purine nucleoside and a substrate for MTAP [, , ].

9-β-D-Erythrofuranosyladenine (EFA)

  • Compound Description: 9-β-D-Erythrofuranosyladenine (EFA) is a synthetic analog of MTA designed to be a less toxic alternative with improved therapeutic potential [, ].
  • Relevance: Like MTA, EFA is a substrate for MTAP and can selectively rescue MTAP-positive cells from L-Alanosine toxicity [, ]. EFA exhibits lower cytotoxicity compared to MTA, making it a potentially safer salvage agent for use in MTAP-selective therapy [].

L-2,3-Diaminopropionic acid (L-Dap)

  • Compound Description: L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid and a key precursor in the biosynthesis of L-Alanosine [, ].
  • Relevance: Understanding the biosynthesis of L-Dap provides insights into the formation of the diazeniumdiolate group in L-Alanosine [, ].

Nitric Oxide (NO)

  • Relevance: Research suggests that NO might play a role in the non-enzymatic formation of the diazeniumdiolate group during L-Alanosine biosynthesis []. The involvement of NO in L-Alanosine biosynthesis hints at the possibility of discovering new NO-derived natural products.
Source and Classification

DL-Alanosine is derived from natural sources, primarily through microbial fermentation processes. It can also be synthesized chemically. The compound is classified under amino acids and is specifically categorized as a non-proteogenic amino acid, meaning it is not incorporated into proteins during translation but plays significant roles in metabolic pathways.

Synthesis Analysis

Methods and Technical Details

DL-Alanosine can be synthesized using various methods:

Molecular Structure Analysis

Structure and Data

The molecular structure of DL-Alanosine features a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and two different side chains corresponding to the D- and L-forms of alanine. The molecular formula is C3H7N1O2, with a molecular weight of approximately 89.09 g/mol.

Density functional theory has been employed to analyze its structural properties, revealing insights into its electronic characteristics and stability in crystalline form.

Chemical Reactions Analysis

Reactions and Technical Details

DL-Alanosine participates in various chemical reactions:

  1. Complex Formation: It can interact with metal ions such as copper to form stable complexes. These complexes are utilized in processes like Chemical Mechanical Polishing (CMP), where they enhance the dissolution rates of copper surfaces.
  2. Inhibition Mechanisms: DL-Alanosine acts as an inhibitor of key enzymes involved in purine synthesis, including glutamic acid carboxylase and adenylosuccinate synthetase. This inhibition disrupts nucleotide synthesis pathways, which is particularly relevant in cancer treatment strategies .
Mechanism of Action

Process and Data

The mechanism by which DL-Alanosine exerts its effects primarily involves competitive inhibition:

  • Enzyme Binding: Due to its structural similarity to L-alanine, DL-Alanosine competes with natural substrates for binding at the active sites of target enzymes like glutamic acid carboxylase.
  • Impact on Nucleotide Synthesis: By inhibiting these enzymes, DL-Alanosine reduces the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), leading to decreased cellular proliferation in tumor cells .
  • Gene Expression Modulation: Additionally, it has been shown to activate tumor suppressor genes such as p53, further influencing cell cycle regulation and apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

DL-Alanosine exhibits several notable physical and chemical properties:

  • Molecular Weight: 89.09 g/mol
  • Solubility: It is soluble in water, which facilitates its use in biological applications.
  • Stability: The compound is stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions.

These properties make DL-Alanosine suitable for various scientific applications, including drug formulation and biochemical assays.

Applications

Scientific Uses

DL-Alanosine has several important applications:

  1. Cancer Research: Its role as an inhibitor of nucleotide synthesis makes it a candidate for developing antitumor therapies.
  2. Biochemical Studies: The compound is used in research to study metabolic pathways involving amino acids and nucleotides.
  3. Industrial Biotechnology: Efforts are ongoing to optimize microbial fermentation processes for large-scale production of DL-Alanosine, which could have implications for industrial bioproducts .
Introduction to DL-Alanosine as a Bioactive Agent

Historical Discovery and Natural Origins

DL-Alanosine (also known as NSC-143647 or SDX-102) is a non-proteinogenic amino acid analogue first isolated from the actinobacterium Streptomyces alanosinicus ATCC 15710 in the mid-20th century during systematic screening programs for novel antimicrobial and antitumor compounds [3] [9]. The compound's identification emerged from the golden era of antibiotic discovery when researchers extensively explored soil-derived Streptomyces species for bioactive metabolites. Chemically characterized as 2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid, alanosine features a diazeniumdiolate group (N-nitrosohydroxylamine), a rare structural motif in natural products that confers distinctive biochemical reactivity [3]. The DL prefix denotes the racemic mixture, though subsequent studies revealed that the L-isomer possesses greater biological activity due to its recognition by cellular enzymatic machinery. Early investigations demonstrated its broad-spectrum antitumor activity in preclinical models, prompting extensive mechanistic studies and clinical evaluation as a potential antineoplastic agent [7] [9]. The biosynthetic gene cluster responsible for L-alanosine production in S. alanosinicus was recently characterized, revealing enzymes involved in synthesizing and handling unstable intermediates like L-2,3-diaminopropionic acid (L-Dap) via a specialized peptidyl carrier protein domain [3].

Classification Within Antimetabolite Therapeutics

DL-Alanosine belongs to the antimetabolite class of chemotherapeutic agents – compounds that structurally resemble endogenous metabolites and disrupt critical biochemical pathways through fraudulent substrate incorporation or competitive enzyme inhibition. Unlike conventional cytotoxic agents that directly damage DNA, antimetabolites exert effects by interfering with nucleotide biosynthesis and purine metabolism, thereby blocking DNA replication and cellular proliferation [1] [9]. DL-Alanosine specifically targets the de novo purine biosynthetic pathway through its primary active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This metabolite functions as a potent bisubstrate analog inhibitor that binds irreversibly to adenylosuccinate synthetase (ADSS), the enzyme catalyzing the penultimate step in adenosine monophosphate (AMP) biosynthesis [1]. The Ki of alanosyl-AICOR against ADSS (0.228 μM) is approximately 250,000-fold lower than that of the parent compound against the same enzyme (57.23 mM), establishing this anabolite as the primary mediator of DL-alanosine's antimetabolite activity [1]. This mechanism distinguishes DL-alanosine from other purine antimetabolites like 6-mercaptopurine (inhibits purine ring assembly) and methotrexate (targets folate metabolism), positioning it as a unique therapeutic agent for cancers with specific metabolic susceptibilities [10].

Table 1: Key Enzymes in DL-Alanosine's Mechanism of Action

Target EnzymeBiological FunctionInhibition MechanismKi ValueBiological Consequence
Adenylosuccinate Synthetase (ADSS)Converts IMP to adenylosuccinate in AMP biosynthesisCompetitive inhibition by alanosyl-AICOR0.228 μMDepletion of intracellular AMP pools
Phosphoribosylaminoimidazole-succinocarboxamide SynthetasePurine biosynthesis enzymeFraudulent substrate utilizationNot determinedDisruption of de novo purine synthesis
Adenylosuccinate LyaseConverts adenylosuccinate to AMPWeak inhibitionNot determinedMinor contribution to AMP depletion

Significance in Targeting Metabolic Vulnerabilities

The therapeutic significance of DL-alanosine lies in its precision targeting of cancer-specific metabolic dependencies, particularly in malignancies with methylthioadenosine phosphorylase (MTAP) deficiency. MTAP is a pivotal enzyme in the purine salvage pathway that cleaves methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. Approximately 15% of all cancers – including glioblastoma (45%), pancreatic adenocarcinoma (30%), and subsets of leukemias and non-small cell lung cancers – harbor homozygous deletion of the MTAP gene located on chromosome 9p21 [2] [9]. This genetic alteration creates a profound metabolic vulnerability because MTAP-deficient cells cannot salvage adenine from MTA and become critically dependent on de novo purine synthesis for adenine nucleotide production. DL-Alanosine capitalizes on this vulnerability through its potent inhibition of ADSS, effectively creating synthetic lethality in MTAP-deficient cells while sparing normal cells with intact salvage pathways [2] [9].

Research demonstrates that DL-alanosine administration in MTAP-deficient glioblastoma models reduces intratumoral adenylosuccinate synthetase activity by 70% and depresses DNA synthesis to an equivalent or greater extent – effects reversible by adenine administration but not hypoxanthine [1] [2]. Beyond nucleotide depletion, DL-alanosine impairs mitochondrial spare respiratory capacity and diminishes cancer stemness properties in brain tumor-initiating cells, as evidenced by reduced expression of CD133 and decreased sphere-forming capacity in extreme limiting dilution assays [2]. These metabolic effects translate into chemo-sensitization, with transient low-dose DL-alanosine pretreatment significantly enhancing the efficacy of temozolomide against orthotopic glioblastoma models [2]. The therapeutic window is further widened in MTAP-deficient cancers because adenine administration protects normal tissues without rescuing tumor cells, providing a unique strategy for selective metabolic targeting [9].

Table 2: Research Applications of DL-Alanosine in Cancer Models

Cancer TypeModel SystemKey FindingsProposed MechanismReference
MTAP-deficient GlioblastomaPatient-derived stem cells, orthotopic xenograftsReduced stemness markers, impaired mitochondrial function, TMZ sensitizationPurine depletion & metabolic reprogramming [2]
Leukemia (L5178Y/AR)Mouse allograft modelsAccumulation of alanosyl-AICOR (70 μM), 70% ADSS inhibitionAlanosyl-AICOR formation in tumor tissue [1]
MTAP-deficient CancersPhase II clinical trial (NCT03449550)Limited activity as monotherapyUndefined resistance mechanisms [9]
T-cell Acute Lymphoblastic LeukemiaIn vitro modelsSynergy with EFA (9-β-D-erythrofuranosyladenine)Purine salvage blockade combination [1]

The biochemical fate of DL-alanosine involves complex species-specific metabolism. Following administration, DL-alanosine undergoes transamination via glutamate oxaloacetate transaminase (GOT) to form its α-keto analog, which subsequently decomposes into the α-hydroxy metabolite identified as the principal excretory product in most species except rats [7]. The compound also participates in enzymatic conjugation with inosine monophosphate (IMP) catalyzed by adenylosuccinate synthetase, forming an anabolite resembling adenylosuccinic acid that contributes to its antimetabolite properties [7]. This intricate metabolism underscores the compound's mechanism of action while highlighting potential interspecies differences in pharmacological response.

Properties

CAS Number

5854-95-5

Product Name

DL-Alanosine

IUPAC Name

(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)

InChI Key

ZGNLFUXWZJGETL-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Synonyms

alanosine
L-alanosine
NSC 153,353
NSC 153353
SDX 102
SDX-102
SDX102

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Isomeric SMILES

C(C(C(=O)O)N)/[N+](=N/O)/[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.